![molecular formula C13H18N2O2 B1481000 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one CAS No. 2097991-96-1](/img/structure/B1481000.png)
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is defined by its molecular formula, C13H17N2O2. It contains an indole moiety that carries an alkyl chain at the 3-position . For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used.Scientific Research Applications
Antioxidant and Anticancer Activity
- Novel derivatives of aminopropanehydrazide, structurally similar to 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one, have shown significant antioxidant and anticancer activities. These compounds exhibited higher antioxidant activity compared to ascorbic acid and demonstrated cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).
Inhibition of Carbon Steel Corrosion
- Tertiary amines synthesized from 1,3-di-amino-propan-2-ol showed inhibitive performance on carbon steel corrosion, suggesting applications in materials science to enhance metal durability and resistance (Gao et al., 2007).
Antimicrobial Activities
- Some newly synthesized 1,2,4-triazole derivatives, which share functional groups with the compound of interest, were found to possess good or moderate antimicrobial activities against a variety of test microorganisms (Bektaş et al., 2007).
Electrochemical Amino-Oxygenation
- The electrochemical amino-oxygenation of styrenes for synthesizing indolines, a process potentially applicable for derivatives of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one, highlights an environmentally benign means of chemical synthesis (Liang et al., 2016).
Conformational Analyses
- Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives provides insights into the conformational preferences of similar compounds, which can influence their reactivity and interactions (Nitek et al., 2020).
properties
IUPAC Name |
3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIEWDSVLEYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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